molecular formula C20H38Cl2N2O3S2 B1662884 Cevimeline (hydrochloride hemihydrate) CAS No. 153504-70-2

Cevimeline (hydrochloride hemihydrate)

Numéro de catalogue B1662884
Numéro CAS: 153504-70-2
Poids moléculaire: 489.6 g/mol
Clé InChI: ZSTLCHCDLIUXJE-ZGBAEQJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is a selective and orally active muscarinic M1 and M3 receptor agonist . It stimulates secretion by the salivary glands and can be used as a sialogogue for xerostomia . It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren’s syndrome .


Molecular Structure Analysis

The molecular formula of Cevimeline is C10H17NOS•HCl•½ H2O . Its structural formula is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1) .


Chemical Reactions Analysis

Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4. After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .


Physical And Chemical Properties Analysis

Cevimeline hydrochloride hemihydrate is a white to off-white crystalline powder with a melting point range of 201°C and 203°C. It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The molecular weight is 253.79 .

Applications De Recherche Scientifique

Crystallographic and Physicochemical Properties

  • Structural Characterization : Cevimeline, a muscarinic receptor agonist, has been structurally characterized as a hydrochloride hemihydrate. The cis-isomer of cevimeline is used in pharmaceutical formulations due to its less dense crystal packing and higher solubility compared to the trans-isomer. Single crystal X-ray analyses of both isomers were performed, which is vital for understanding the drug's behavior and stability (Stepanovs et al., 2016).

Pharmacological and Clinical Applications

  • Muscarinic Agonist Properties : Cevimeline has been studied for its effectiveness in treating xerostomia (dry mouth) symptoms in Sjögren’s syndrome. As a muscarinic agonist, it has shown efficacy in stimulating salivary secretion, thereby alleviating xerostomia (Leung et al., 2008).
  • Review of Clinical Usefulness : In clinical settings, cevimeline has been useful for treating xerostomia in Sjögren’s syndrome patients. Clinical trials have demonstrated its ability to improve symptoms of oral dryness and difficulties in chewing, swallowing, and speaking (Yasuda & Niki, 2002).
  • Long-term Efficacy and Safety : Studies have also focused on the long-term safety and efficacy of cevimeline in treating postirradiation xerostomia in patients with head-and-neck cancer. These studies emphasize its tolerability and effectiveness in increasing salivary flow over extended periods (Chambers et al., 2007).

Molecular and Mechanistic Insights

  • Mechanism of Action in Saliva and Tear Secretions : Research has investigated how cevimeline induces saliva and tear secretions in rats and mice. The studies suggest that cevimeline acts through direct stimulation of muscarinic receptors in salivary and lacrimal glands, which is beneficial for patients with Sjögren’s syndrome and those who have undergone X-ray exposure in the head and neck (Iga et al., 1998).

Diagnostic and Prognostic Applications

  • Efficacy Prediction in Sjögren’s Syndrome : A study focused on identifying clinical and immunological factors influencing the efficacy of cevimeline in treating xerostomia in Sjögren’s syndrome patients. The results highlighted the importance of sialography and minor salivary gland biopsy in predicting thetreatment's effectiveness (Yamada et al., 2007).

Exploration of Other Applications

  • Gastrointestinal Motility : Cevimeline’s effect on gastrointestinal motility was explored in patients with non-ulcer dyspepsia. The study showed improvement in dyspepsia symptoms upon cevimeline administration, suggesting potential therapeutic applications beyond xerostomia (Chiba et al., 2007).

Molecular Mechanisms and Pharmacokinetics

  • Salivation Mechanism and Ion Dynamics : Research on cevimeline-induced salivation in mice highlighted its unique mechanism, particularly the decreased Na+ content in saliva due to specific activation of Na+/H+ exchange. This finding provides insights into the drug’s action at the molecular level (Kondo et al., 2011).
  • Metabolic Pathways : Studies have identified the human drug-metabolizing enzymes involved in the metabolism of cevimeline, such as CYP2D6/3A4 in the liver and FMOI in the kidney. This knowledge is crucial for understanding the pharmacokinetics and potential drug interactions (Washio et al., 2001).

Impact on Salivary Gland Function and Aquaporins

  • Influence on Aquaporins : An immunohistochemistry study focused on the effects of chronic cevimeline administration on aquaporin localization in the salivary glands of Sjögren's syndrome mouse models. The results suggested that cevimeline maintains proper localization of AQP-5 in acinar cells, potentially enhancing salivation (Nakamura et al., 2013).

Mécanisme D'action

Target of Action

Cevimeline hydrochloride hemihydrate is a muscarinic agonist that primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline interacts with its targets by binding to and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline leads to an increase in the secretion of exocrine glands, such as salivary and sweat glands . This is achieved through the stimulation of the peripheral muscarinic acetylcholine receptors of the salivary glands, which increases the concentration of Ca+2 in parotic acini and duct cells .

Pharmacokinetics

After administration, cevimeline is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . The metabolism of cevimeline is primarily hepatic, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline . The mean half-life of cevimeline is 5+/-1 hours .

Result of Action

The molecular and cellular effects of cevimeline’s action primarily involve the increase in secretion from the secretory glands . This results in the alleviation of dry mouth symptoms associated with conditions like Sjögren’s Syndrome .

Action Environment

For instance, cevimeline has been evaluated in southern Chinese patients and found to be beneficial in the treatment of symptoms of xerostomia and xerophthalmia associated with Sjögren’s syndrome .

Safety and Hazards

Cevimeline is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Cevimeline is currently used for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome . As our understanding of its mechanism of action and its effects on the body continues to grow, it may find use in other therapeutic areas in the future.

Analyse Biochimique

Biochemical Properties

Cevimeline hydrochloride hemihydrate binds to and activates the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from these glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .

Cellular Effects

Cevimeline hydrochloride hemihydrate has a significant impact on various types of cells and cellular processes. It increases the secretion of exocrine glands, such as salivary and sweat glands, and increases the tone of the smooth muscle in the gastrointestinal and urinary tracts . It also stimulates the peripheral muscarinic acetylcholine receptors of salivary glands and increases the concentration of Ca+2 in parotic acini and duct cells of rats .

Molecular Mechanism

The molecular mechanism of action of cevimeline hydrochloride hemihydrate involves binding and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands and generally results in smooth muscle contraction and increased glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, cevimeline hydrochloride hemihydrate has been observed to have lasting effects. For instance, oral administration of cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of cevimeline hydrochloride hemihydrate vary with different dosages. It stimulates salivary secretion in animals and humans both with normal salivary gland function and with impaired salivary secretion (xerostomia or oral dryness) as effectively as pilocarpine .

Metabolic Pathways

Cevimeline hydrochloride hemihydrate is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

Cevimeline hydrochloride hemihydrate has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with muscarinic receptors located on the cell membrane of various cells, particularly those in exocrine glands and smooth muscles .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Cevimeline (hydrochloride hemihydrate) can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolizin-5-amine", "3-chloro-1,2-propanediol", "hydrochloric acid", "water", "sodium hydroxide", "methanol" ], "Reaction": [ "The first step involves the reaction of 2,3-dihydro-1H-pyrrolizin-5-amine with 3-chloro-1,2-propanediol in the presence of hydrochloric acid and water to form the intermediate 2-(3-chloro-2-hydroxypropyl)-2,3-dihydro-1H-pyrrolizin-5-amine.", "The intermediate is then treated with sodium hydroxide to form the corresponding free base, which is isolated and purified.", "The free base is then reacted with hydrochloric acid in methanol to form Cevimeline hydrochloride.", "Finally, the hydrochloride salt is crystallized from methanol and water to form Cevimeline hydrochloride hemihydrate." ] }

Numéro CAS

153504-70-2

Formule moléculaire

C20H38Cl2N2O3S2

Poids moléculaire

489.6 g/mol

Nom IUPAC

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m00.../s1

Clé InChI

ZSTLCHCDLIUXJE-ZGBAEQJLSA-N

SMILES isomérique

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.O.Cl.Cl

SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl

SMILES canonique

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl

Pictogrammes

Acute Toxic; Irritant; Health Hazard

Synonymes

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]; hydrate; dihydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 2
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 3
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 4
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 5
Cevimeline (hydrochloride hemihydrate)
Reactant of Route 6
Cevimeline (hydrochloride hemihydrate)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.